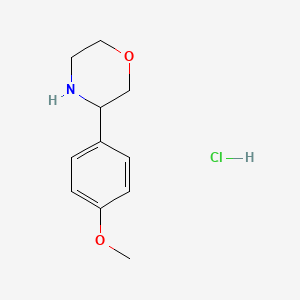

3-(4-Methoxyphenyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxyphenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZMRYIDFXCERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171560-33-0 | |

| Record name | 3-(4-methoxyphenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Methoxyphenyl)morpholine hydrochloride CAS number lookup

An In-depth Technical Guide to 3-(4-Methoxyphenyl)morpholine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and pharmacological context, offering a foundational understanding for its utility in scientific innovation.

Compound Identification and Chemical Profile

This compound is a substituted morpholine derivative that has garnered interest as a key building block in medicinal chemistry and organic synthesis.[1] The morpholine scaffold, a six-membered ring containing both oxygen and nitrogen heteroatoms, is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to parent molecules.[2][3] The addition of a 4-methoxyphenyl group at the 3-position creates a specific stereochemical and electronic environment, making it a valuable intermediate for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][4]

Core Chemical Data

A summary of the essential chemical identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1171560-33-0 | [1][5][6] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [1] |

| Molecular Weight | 229.71 g/mol | [1] |

| IUPAC Name | 3-(4-methoxyphenyl)morpholine;hydrochloride | [6] |

| Appearance | Off-white to beige solid | [1] |

| Purity | ≥ 95% to 97% | [1][4] |

| Storage Conditions | Store at 0 - 8 °C, dry and sealed | [1][4] |

| PubChem ID | 17998842 | [1][6] |

| MDL Number | MFCD03840088 | [1][4] |

| SMILES | COC1=CC=C(C=C1)C2COCCN2.Cl | [5][6] |

| InChI Key | XQZMRYIDFXCERH-UHFFFAOYSA-N | [5][6] |

Synthesis and Structural Elucidation

The synthesis of substituted morpholines is a critical aspect of their application. While multiple synthetic routes to morpholine derivatives exist, a common approach involves cyclization reactions. For a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, a divergent synthetic method has been described, starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine.[[“]] This process involves cyclization, reduction, and acidification to yield the final hydrochloride salt.[[“]]

The causality behind this synthetic strategy lies in the reactivity of the starting materials. The α-bromo ketone provides an electrophilic carbon for the initial nucleophilic attack by the amine group of ethanolamine. The hydroxyl group of the ethanolamine then participates in a subsequent intramolecular reaction to form the morpholine ring. The final reduction and acidification steps are crucial for obtaining the stable and more soluble hydrochloride salt.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for substituted phenylmorpholine hydrochlorides, based on established chemical principles.

Caption: Generalized workflow for the synthesis of phenylmorpholine hydrochloride salts.

Structural Confirmation Protocol

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques must be employed. This self-validating system confirms the molecular structure and detects any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of protons. The spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group, the morpholine ring protons, and the methoxy group protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂).

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Characteristic absorption bands for N-H (of the hydrochloride salt), C-O-C (ether and morpholine ring), and aromatic C-H bonds should be visible.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to assess the purity of the compound. A single major peak indicates a high degree of purity.

-

Applications in Research and Development

This compound is a versatile intermediate with applications spanning multiple scientific disciplines.[1][6]

-

Pharmaceutical Development: It serves as a crucial starting material for the synthesis of complex pharmaceuticals.[1][6] Its structure is particularly relevant for developing agents that target neurological disorders, potentially by interacting with serotonin and dopamine pathways.[4] The morpholine moiety often enhances drug efficacy and specificity.[1]

-

Biochemical Research: The compound is utilized in studies investigating receptor-ligand interactions and enzyme activity.[1][6] This allows researchers to probe cellular mechanisms and identify potential new therapeutic targets.[1][6]

-

Analytical Chemistry: It can be employed as a certified reference material in chromatographic methods, such as HPLC, to accurately quantify related substances in complex matrices like biological fluids or pharmaceutical formulations.[1][6]

-

Material Science and Cosmetics: Its unique properties are being explored for creating novel polymers and coatings.[1][6] In cosmetics, it may be used to enhance the stability of active ingredients and improve skin penetration.[1][6]

Pharmacological Context and Potential

While specific pharmacological data for this compound is not extensively published, the broader class of morpholine derivatives exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3]

Furthermore, structurally similar compounds, such as arylcyclohexylmorpholines, have been investigated for their effects on the central nervous system. For instance, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) has been shown to have a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine, suggesting potential dissociative effects.[8] This highlights the potential for 3-(4-Methoxyphenyl)morpholine derivatives to modulate key CNS receptors.

Potential Signaling Pathway Interaction

Given the activity of related compounds, a key area of investigation would be the interaction of 3-(4-Methoxyphenyl)morpholine derivatives with glutamatergic signaling pathways, specifically the NMDA receptor.

Caption: Hypothetical modulation of the NMDA receptor signaling pathway.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][11] Avoid generating dust.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.[1] Protect from moisture and incompatible substances such as strong oxidizing agents.[9][10]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation or other symptoms persist.[9]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of high-value molecules. Its morpholine core provides a desirable pharmacokinetic foundation, while the methoxyphenyl substituent offers a site for further chemical modification and specific biological interactions. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for developing next-generation therapeutics, particularly in the realm of neurological disorders. Continued exploration of its synthetic applications and pharmacological potential is warranted.

References

-

This compound. MySkinRecipes. [Link]

-

Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. [Link]

-

This compound. Acros Pharmatech. [Link]

-

Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Semantic Scholar. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

- Chemical synthesis of morpholine derivatives.

-

SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. This compound [acrospharma.co.kr]

- 6. jk-sci.com [jk-sci.com]

- 7. consensus.app [consensus.app]

- 8. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. nexchem.co.uk [nexchem.co.uk]

Investigating the Mechanism of Action of 3-(4-Methoxyphenyl)morpholine Hydrochloride: A Technical Guide for Preclinical Research

An In-Depth Technical Guide

Abstract

3-(4-Methoxyphenyl)morpholine hydrochloride is a synthetic compound belonging to the substituted phenylmorpholine class. While commercially available as a key intermediate for the synthesis of molecules targeting neurological disorders, its specific pharmacological profile is not extensively documented in peer-reviewed literature.[1][2] This guide posits a primary mechanism of action for this compound based on a robust structure-activity relationship (SAR) analysis of its chemical class. We hypothesize that this compound functions as a ligand for monoamine transporters. This document provides a comprehensive, step-by-step experimental framework to rigorously test this hypothesis. It is designed to equip researchers with the foundational knowledge and detailed protocols required to elucidate the compound's binding affinity, functional activity, and in vivo neurochemical effects, thereby establishing its precise mechanism of action.

Introduction: The Phenylmorpholine Scaffold and a Mechanistic Hypothesis

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[3][4] When fused with a phenyl group, it forms the phenylmorpholine scaffold, the core of the classic psychostimulant and anorectic agent, phenmetrazine (3-methyl-2-phenylmorpholine).[5] Phenmetrazine's primary mechanism of action is well-established: it functions as a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker effects on serotonin.[5][6]

The structure of this compound bears a strong resemblance to phenmetrazine. The key distinctions are the absence of the 3-methyl group and the addition of a 4-methoxy group on the phenyl ring. Based on the known pharmacology of substituted phenylmorpholines, which predominantly act as monoamine neurotransmitter releasers or reuptake inhibitors, we propose a primary mechanistic hypothesis.[7][8]

Hypothesis: this compound acts as a competitive ligand for the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), modulating monoamine neurotransmission by either inhibiting reuptake or promoting neurotransmitter release.

The 4-methoxy substitution may alter the potency and selectivity profile compared to phenmetrazine, potentially increasing its affinity for the serotonin transporter. This guide outlines the necessary in vitro and in vivo studies to validate this hypothesis and precisely characterize the compound's pharmacological activity.

Proposed Mechanism of Action at the Synapse

The monoamine transporters (DAT, NET, and SERT) are critical membrane proteins that terminate synaptic transmission by re-capturing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft into the presynaptic neuron.[9] Compounds that block this reuptake process or induce a reverse transport (efflux) lead to an increased concentration and prolonged residence time of neurotransmitters in the synapse, thereby enhancing neurotransmission. Our central hypothesis is that this compound engages with one or more of these transporters to produce its neurochemical effect.

Caption: Hypothesized interaction at a dopaminergic synapse.

Experimental Elucidation of the Mechanism of Action

To systematically test our hypothesis, a multi-tiered approach is required, progressing from in vitro binding and functional assays to in vivo neurochemical analysis. This section provides detailed, field-proven protocols for each critical stage of the investigation.

Tier 1: In Vitro Pharmacological Characterization

The initial step is to determine if, and with what affinity, the compound physically interacts with monoamine transporters and to characterize the functional consequence of this binding.

These assays quantify the binding affinity of the test compound by measuring its ability to compete with a specific, high-affinity radioligand at each human monoamine transporter (hDAT, hNET, hSERT).[10][11]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for hDAT, hNET, and hSERT.

Materials:

-

Cell Membranes: Crude membrane preparations from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

-

Radioligands:

-

For hDAT: [³H]WIN 35,428

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Mazindol for DAT/NET, 10 µM Fluoxetine for SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Culture HEK293 cells expressing the transporter of interest to confluence. Harvest the cells, homogenize in ice-cold lysis buffer, and perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[10]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific inhibitor), and Competition (membranes + radioligand + serial dilutions of the test compound).

-

Incubation: Add membrane homogenate, test compound/buffer, and radioligand (at a concentration near its Kₑ) to the wells. Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[11]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

Data Presentation:

| Target Transporter | Radioligand | Kᵢ (nM) of Test Compound |

|---|---|---|

| hDAT | [³H]WIN 35,428 | Calculated Value |

| hNET | [³H]Nisoxetine | Calculated Value |

| hSERT | [³H]Citalopram | Calculated Value |

This functional assay measures the compound's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the extracellular space.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the inhibition of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake.

Materials:

-

Biological Matrix: Freshly prepared rat brain synaptosomes (e.g., from striatum for DAT, hippocampus for SERT/NET) or HEK293 cells expressing the transporters.[15][16]

-

Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Assay Buffer: Krebs-Henseleit buffer or similar physiological salt solution.

-

Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Synaptosome Preparation (if used): Homogenize fresh brain tissue in ice-cold sucrose buffer. Perform a series of centrifugations to obtain the P2 pellet, which is the crude synaptosomal fraction. Resuspend this pellet in assay buffer.[16]

-

Assay Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the synaptosome/cell suspension.

-

Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.

-

Initiate Uptake: Add the radiolabeled neurotransmitter substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

-

Termination: Stop the uptake by rapid vacuum filtration over glass fiber filters and wash immediately with ice-cold buffer.

-

Quantification & Analysis: Lyse the cells/synaptosomes on the filter and measure the internalized radioactivity via scintillation counting. Determine IC₅₀ values by plotting the percent inhibition of uptake versus the log concentration of the test compound.

Data Presentation:

| Target Transporter | Substrate | IC₅₀ (nM) of Test Compound |

|---|---|---|

| DAT | [³H]Dopamine | Calculated Value |

| NET | [³H]Norepinephrine | Calculated Value |

| SERT | [³H]Serotonin | Calculated Value |

This assay is crucial to distinguish between a reuptake inhibitor (which simply blocks the transporter) and a releasing agent (a substrate that is transported into the cell, causing the transporter to reverse its direction and efflux neurotransmitter).[6][17]

Objective: To determine if the compound induces transporter-mediated efflux of pre-loaded neurotransmitter.

Step-by-Step Methodology:

-

Pre-loading: Incubate synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) for 20-30 minutes at 37°C to allow for active uptake and loading.

-

Washing: Gently wash the preparations with buffer to remove external, non-sequestered radiolabel.

-

Induce Release: Resuspend the loaded preparations in fresh buffer and add the test compound at various concentrations. A known releasing agent (e.g., d-amphetamine) should be used as a positive control.

-

Sampling: At various time points (e.g., 0, 5, 10, 20 minutes), take aliquots of the suspension and pellet the synaptosomes/cells by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and in the pellet (retained neurotransmitter).

-

Analysis: Calculate the percentage of total neurotransmitter released into the supernatant at each time point and concentration. A significant, concentration-dependent increase in radioactivity in the supernatant indicates that the compound is a releasing agent.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted phenylmorpholine [medbox.iiab.me]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 8. Substituted phenylmorpholine - Wikiwand [wikiwand.com]

- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Biological Activity of Morpholine Derivatives

Introduction: The Enduring Significance of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, stands as a testament to the power of a "privileged structure" in drug discovery.[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The unique physicochemical properties conferred by this scaffold—including advantageous pKa, a flexible chair-like conformation, and a balanced lipophilic-hydrophilic profile—make it a versatile tool for medicinal chemists.[3][4][5][6] The presence of the morpholine moiety can enhance a molecule's potency through specific interactions with biological targets, improve its pharmacokinetic profile by increasing solubility and metabolic stability, and even facilitate passage across the blood-brain barrier.[1][3][4][5][6] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Morpholine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines and tumors.[7] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Mechanism of Action: Inhibition of Key Kinases and Cellular Processes

A primary mode of anticancer action for many morpholine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cancer cell signaling. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent and selective inhibitors of PI3K p110α, a key component of the PI3K/Akt/mTOR pathway that is frequently dysregulated in cancer.[8] The morpholine ring in these compounds often forms crucial hydrogen bonds or other interactions within the ATP-binding pocket of the kinase, contributing to their inhibitory activity.[9][10]

Other morpholine-containing compounds have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which tumors develop new blood vessels to support their growth.[11] By blocking VEGFR-2, these derivatives can effectively starve tumors of essential nutrients and oxygen.

Furthermore, some morpholine derivatives induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing them from completing the division process.[12][13] For example, certain benzomorpholine derivatives act as EZH2 inhibitors, leading to cell cycle arrest in the G2/M phase and reduced proliferation of non-small cell lung cancer cells.[14]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Morpholine Derivatives

Caption: Workflow for assessing the in vitro specificity of anticancer drugs. [15]

D. Quantitative Data: Cytotoxic Activity of Morpholine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [12] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [12] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [12] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [12] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [12] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [12] | |

| Compound 5h | HT-29 (Colon) | 3.103 ± 0.979 | [11] |

| Compound 6y | A549 (Lung) | 1.1 | [14] |

| NCI-H1975 (Lung) | 1.1 | [14] | |

| Thieno[3,2-d]pyrimidine 15e | A375 (Melanoma) | 0.58 | [8] |

II. Antimicrobial Activity: A Broad Spectrum of Defense

Morpholine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. [16]Their unique mechanisms of action make them promising candidates for the development of new antimicrobial agents to combat the growing threat of drug resistance. [16]

A. Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial effects of morpholine derivatives are multifaceted. Some compounds are believed to interfere with the synthesis of the microbial cell wall, a structure essential for bacterial integrity. [17]Others may inhibit microbial protein synthesis or disrupt the function of the microbial membrane. [18]In some cases, morpholine-containing compounds act as antibiotic enhancers, potentiating the activity of existing antibiotics against resistant strains. [19]For example, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to reverse resistance to β-lactam antibiotics in MRSA by interacting with the allosteric site of PBP2a. [19]More recently, ruthenium-based agents modified with a morpholine moiety have demonstrated potent bactericidal activity against Staphylococcus aureus by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS). [20]

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. [21][22] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the morpholine derivative in a liquid growth medium within a 96-well microplate. The MIC is determined by observing the lowest concentration of the compound that inhibits microbial growth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the morpholine derivative and create two-fold serial dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and morpholine derivatives have shown promise as anti-inflammatory agents. [23]Their ability to modulate the inflammatory response is often attributed to their inhibitory effects on key enzymes and mediators of inflammation.

A. Mechanism of Action: Targeting Inflammatory Enzymes and Pathways

Morpholine derivatives can exert their anti-inflammatory effects through various mechanisms. Some compounds inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). [24]They can also downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. [23][24]The ability of these compounds to interact with the active sites of iNOS and COX-2 has been supported by molecular docking studies. [24]

B. Experimental Protocol: In Vitro Anti-inflammatory Assessment (Protein Denaturation Assay)

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs in vitro. [25][26] Principle: Inflammation can lead to the denaturation of proteins. Compounds that can prevent heat-induced protein (e.g., egg albumin) denaturation are considered to have potential anti-inflammatory activity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the morpholine derivative at various concentrations, egg albumin solution (e.g., 1-2%), and phosphate-buffered saline (pH 7.4).

-

Control and Standard: Prepare a control (without the compound) and a standard (with a known anti-inflammatory drug like diclofenac sodium).

-

Incubation: Incubate all the solutions at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes) to induce denaturation.

-

Cooling and Absorbance Measurement: After incubation, cool the solutions and measure their absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

IV. Central Nervous System (CNS) Activity: Crossing the Blood-Brain Barrier

The unique physicochemical properties of the morpholine ring, particularly its balanced lipophilicity and hydrophilicity, make it an ideal scaffold for developing drugs that can penetrate the blood-brain barrier (BBB). [3][4][5][6][27]Consequently, morpholine derivatives have been investigated for a range of CNS disorders.

A. Therapeutic Potential in Neurodegenerative Diseases and Mood Disorders

Morpholine derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). [27]By inhibiting these enzymes, these compounds can help to restore the levels of essential neurotransmitters in the brain. Additionally, morpholine-containing compounds have been developed as modulators of receptors involved in mood disorders and pain. [4][5][6]

Conclusion: A Privileged Scaffold with a Promising Future

The morpholine ring continues to be a highly valued scaffold in medicinal chemistry, underpinning the development of a wide array of biologically active compounds. [1][2]Its ability to confer favorable pharmacokinetic and pharmacodynamic properties makes it a recurring motif in the design of novel therapeutics. [9]The diverse biological activities of morpholine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and CNS effects, highlight the remarkable versatility of this privileged structure. As our understanding of disease mechanisms deepens, the rational design of new and more potent morpholine-based drugs holds immense promise for addressing a multitude of unmet medical needs.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Wickramasinghe, M. H. A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

BioWorld. (2021). New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld Science. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Unknown. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

-

Unknown. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University. [Link]

-

Unknown. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Khan, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Therapeutic Patents. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Unknown. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 1044-1067. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(8), 1335-1346. [Link]

-

Casciello, F., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(40), 66813-66825. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(24), 8056. [Link]

-

Unknown. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1006. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-141. [Link]

-

Piska, K., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Vankawala, P. J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19137-19147. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]

-

Singh, S., & Kaur, M. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Results in Chemistry, 5, 100839. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

-

Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 336-346. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

-

Baltekin, Y., et al. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 6(4), 4. [Link]

-

Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]

-

Semantic Scholar. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(28), 12293-12300. [Link]

-

Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

-

Sangeetha, R., & Vimal, P. (2013). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 5(4), 229-232. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Unknown. (2023). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 3(5), 1-10. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. | BioWorld [bioworld.com]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. journalajrb.com [journalajrb.com]

- 24. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

The Aryl-Morpholine Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on its Discovery, Synthesis, and Application

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the identification of "privileged structures" represents a significant leap forward in the quest for novel therapeutics. These molecular scaffolds, capable of interacting with multiple biological targets with high affinity, serve as a fertile ground for the generation of new lead compounds. Among these, the aryl-morpholine motif has emerged as a particularly valuable scaffold, finding its way into a multitude of approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and structure-activity relationships of aryl-morpholines, offering insights for their continued application in medicinal chemistry.

The Rise of a Privileged Structure: A Historical Perspective

The journey of the aryl-morpholine moiety in medicinal chemistry is not one of a single, sudden discovery, but rather an incremental realization of its value. The morpholine ring itself, a six-membered heterocycle containing both a secondary amine and an ether functional group, offers a unique combination of properties. Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom (pKa ≈ 8.7) allow it to engage in a variety of interactions with biological targets.[3] Furthermore, the morpholine unit can enhance the aqueous solubility and metabolic stability of a molecule, crucial attributes for any successful drug candidate.[3]

The true potential of this scaffold was unlocked with the introduction of an aryl substituent, giving rise to the aryl-morpholine core. This combination proved to be structurally analogous to certain endogenous neurotransmitters, facilitating the crossing of the blood-brain barrier and enabling interaction with a range of central nervous system (CNS) targets.[4][5] The versatility of the aryl-morpholine scaffold is evident in its presence in drugs targeting a wide array of receptors and enzymes, solidifying its status as a privileged structure in drug discovery.[1][6][7]

Crafting the Core: Synthetic Methodologies for Aryl-Morpholines

The synthesis of the aryl-morpholine core can be broadly categorized into two main strategies: the formation of the morpholine ring onto a pre-existing aryl structure, and the arylation of a pre-formed morpholine ring. Over the years, a variety of synthetic methods have been developed, ranging from classical approaches to modern, highly efficient catalytic reactions.

Construction of the Morpholine Ring

Classical approaches to morpholine synthesis often begin with vicinal amino alcohols, which can be cyclized with appropriate reagents. More contemporary methods offer greater efficiency and stereocontrol.

A notable example is the synthesis of the antidepressant Viloxazine. A common synthetic route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This epoxide is then opened by an amino-containing reagent, followed by cyclization to form the morpholine ring.[8][9]

Experimental Protocol: Synthesis of Viloxazine Hydrochloride [8]

-

Step 1: Epoxide Formation. 2-ethoxyphenol is reacted with epichlorohydrin in the presence of potassium carbonate and a phase-transfer catalyst (e.g., n-Bu₄NHSO₄) to yield 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This reaction typically proceeds in nearly quantitative yield.

-

Step 2: Ring Formation. The resulting epoxide is treated with 2-aminoethyl hydrogen sulfate in the presence of a strong base. This initiates the ring-opening of the epoxide, followed by an intramolecular cyclization to form the 2-substituted morpholine ring of viloxazine. This step proceeds with a moderate yield (around 40%).

-

Step 3: Salt Formation. The free base of viloxazine is then treated with concentrated hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization from a solvent mixture such as aqueous isopropanol/ethyl acetate to yield viloxazine hydrochloride with high purity (99%).

Modern photocatalytic methods are also emerging for the diastereoselective synthesis of substituted 2-aryl morpholines from readily available starting materials.[10][11]

N-Arylation of the Morpholine Ring

For the introduction of an aryl group onto a pre-existing morpholine, two powerful cross-coupling reactions are predominantly employed: the Buchwald-Hartwig amination and the Ullmann condensation.

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It offers a broad substrate scope, allowing the coupling of various aryl halides and pseudo-halides with amines, including morpholine, under relatively mild conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Morpholine

-

Catalyst Preparation. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).

-

Reaction Mixture. Stir the mixture at room temperature for a short period, then add the aryl chloride and morpholine.

-

Reaction Conditions. Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Work-up and Purification. Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrates.[12] Modern iterations of the Ullmann reaction utilize soluble copper catalysts and various ligands to improve efficiency and broaden the substrate scope.[12]

Experimental Protocol: General Procedure for Ullmann Condensation of Morpholine [13]

-

Reaction Setup. In a reaction vessel under an inert atmosphere, combine the aryl halide, morpholine, a copper(I) catalyst (e.g., CuI or CuBr), a ligand (if necessary), and a base in a high-boiling polar solvent (e.g., DMF or NMP).

-

Reaction Conditions. Heat the mixture to a high temperature (often >150 °C) and monitor the reaction.

-

Work-up and Purification. After completion, cool the reaction and perform an appropriate work-up, which may involve filtration to remove inorganic salts, followed by extraction and purification of the product by chromatography or recrystallization.

Structure-Activity Relationships (SAR) of Aryl-Morpholines

The biological activity of aryl-morpholine derivatives is intricately linked to the nature and substitution pattern of both the aryl ring and the morpholine moiety. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.[14][15]

-

Aryl Ring Substitution: The electronic and steric properties of substituents on the aryl ring can significantly influence the binding affinity and selectivity of the molecule for its target. For instance, in the case of Reboxetine, a selective norepinephrine reuptake inhibitor, the ethoxy group on the phenoxy ring is crucial for its activity.[16]

-

Morpholine Ring Substitution: Substitution on the morpholine ring can modulate the physicochemical properties of the molecule, such as its basicity and lipophilicity, which in turn affects its pharmacokinetic profile.

-

Stereochemistry: For many aryl-morpholines, the stereochemistry of the molecule is critical for its biological activity. For example, the (S,S)-enantiomer of Reboxetine is significantly more potent than the (R,R)-enantiomer.[16] Similarly, the (S)-isomer of Viloxazine is five times more pharmacologically active than the (R)-isomer.[17]

Case Studies of Prominent Aryl-Morpholine Drugs

The therapeutic success of several aryl-morpholine-containing drugs underscores the importance of this scaffold in medicinal chemistry.

| Drug | Therapeutic Class | Mechanism of Action | Key Structural Features |

| Viloxazine | Antidepressant, ADHD treatment | Selective norepinephrine reuptake inhibitor (NRI) with some serotonergic activity.[8] | 2-[(2-ethoxyphenoxy)methyl]morpholine |

| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibitor (NRI).[16] | (S,S)-2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine |

| Aprepitant | Antiemetic | Neurokinin-1 (NK₁) receptor antagonist.[18] | Complex trisubstituted morpholine core |

Viloxazine

Initially marketed as an antidepressant in Europe in the 1970s, Viloxazine was later repurposed and approved in the United States in 2021 for the treatment of ADHD in children and adolescents.[8] Its primary mechanism of action is the selective inhibition of norepinephrine reuptake, although it also exhibits some activity at serotonin receptors.[8]

Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used for the treatment of depression.[16] The synthesis of the enantiomerically pure (S,S)-reboxetine has been a subject of considerable research, with various strategies employed, including stereoselective synthesis from chiral starting materials and resolution of racemic mixtures.[16][19][20][21]

Experimental Protocol: A Synthetic Approach to (S,S)-Reboxetine [21]

A multi-step synthesis starting from a protected amino alcohol can be employed. Key steps include:

-

Lactam Formation. Cyclization to form a morpholinone (a lactam).

-

Reduction. Reduction of the lactam to the corresponding morpholine.

-

Bromination. Conversion of the alcohol to a bromide.

-

Etherification. Displacement of the bromide with 2-ethoxyphenol.

-

Deprotection. Removal of the N-protecting group to yield (S,S)-reboxetine.

Aprepitant

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[18] Its complex structure, featuring a trisubstituted morpholine core with three stereocenters, presents a significant synthetic challenge.[18] Merck developed a highly efficient and green synthesis of Aprepitant, reducing the number of steps and waste generated compared to the initial synthetic routes.[22]

Synthetic Strategy for Aprepitant [18][23][24][25]

The synthesis of Aprepitant is a complex, multi-step process that often involves the careful construction of the chiral morpholine core and the stereoselective introduction of the various substituents. Key strategies include the use of chiral auxiliaries and stereoselective reductions to control the stereochemistry of the three contiguous chiral centers.

Beyond the Core: Bioisosteric Replacement of the Morpholine Ring

While the morpholine ring often imparts favorable properties, it can also be a site of metabolic liability.[26] Therefore, the bioisosteric replacement of the morpholine moiety is an important strategy in drug design to improve metabolic stability and fine-tune pharmacokinetic properties.[26][27][28] Various cyclic and acyclic structures have been explored as morpholine bioisosteres, aiming to mimic its size, shape, and hydrogen bonding capabilities while altering its metabolic profile. The design and synthesis of novel morpholine analogues and their bioisosteres continue to be an active area of research.[26][27][28][29]

Future Directions

The aryl-morpholine scaffold has proven its worth in the development of a diverse range of therapeutics. Future research in this area is likely to focus on several key aspects:

-

Novel Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex aryl-morpholines will continue to be a priority.

-

Exploration of New Biological Targets: The inherent versatility of the aryl-morpholine scaffold will undoubtedly lead to its exploration against a wider range of biological targets, potentially yielding new treatments for various diseases.

-

Fine-tuning Pharmacokinetic Properties: A deeper understanding of the metabolic fate of aryl-morpholines and the strategic application of bioisosteric replacement will enable the design of drugs with optimized pharmacokinetic profiles.

References

- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents.

-

Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2018). International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3). Retrieved from [Link]

-

Viloxazine. (2019, February 27). New Drug Approvals. Retrieved from [Link]

-

Synthesis of (S,S)-Reboxetine. (2008). Synfacts, 2008(06), 0559-0559. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Retrieved from [Link]

-

The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. (2012). Tetrahedron: Asymmetry. Retrieved from [Link]

-

Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved from [Link]

-

Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2005). Organic Letters. Retrieved from [Link]

-

Green Synthesis of Aprepitant. (n.d.). Chemistry For Sustainability. Retrieved from [Link]

- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. (n.d.). Google Patents.

-

Synthesis of Aprepitant. (2014). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Retrieved from [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

-

Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1986). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2007). Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved from [Link]

-

Privileged structures: applications in drug discovery. (2005). Current Opinion in Drug Discovery & Development. Retrieved from [Link]

-

Privileged Structures. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Journal of Pharmaceutical Research and Innovation. Retrieved from [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2007). Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved from [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). Molecules. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0. (2024). MDPI. Retrieved from [Link]

- Preparation of aprepitant. (n.d.). Google Patents.

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from [Link]

-

Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. (2017). Tetrahedron Letters. Retrieved from [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]

-

The general structure of multifunctional morpholine containing... (n.d.). ResearchGate. Retrieved from [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). Chemistry & Biodiversity. Retrieved from [Link]

Sources

- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijamtes.org [ijamtes.org]

- 17. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistryforsustainability.org [chemistryforsustainability.org]

- 23. Synthesis of Aprepitant [cjph.com.cn]

- 24. medkoo.com [medkoo.com]

- 25. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 26. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 27. enamine.net [enamine.net]

- 28. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0 | MDPI [mdpi.com]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)morpholine Hydrochloride in Central Nervous System Drug Discovery

Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently integrated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] Its unique physicochemical properties make it a "privileged structure," particularly for agents targeting the central nervous system (CNS).[2][3] 3-(4-Methoxyphenyl)morpholine, a substituted phenylmorpholine, represents a class of compounds with significant potential for CNS applications. Structurally analogous to the classic psychostimulant phenmetrazine, this molecule serves as a valuable scaffold for exploring novel therapeutics for mood disorders, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions.[4] This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)morpholine hydrochloride, covering its chemical synthesis, pharmacological mechanism of action, protocols for preclinical evaluation, and its future therapeutic potential.

The Morpholine Scaffold: A Privileged Element in CNS Drug Design

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. This structure is not merely a passive linker but an active contributor to a molecule's drug-like properties.[5][6] For CNS drug discovery, the morpholine moiety offers several distinct advantages:

-

Improved Pharmacokinetics: The presence of the weak basic nitrogen atom often provides a pKa value near physiological pH, which can enhance aqueous solubility and bioavailability.[3][7]

-

Blood-Brain Barrier (BBB) Permeability: The ring's balanced lipophilic-hydrophilic nature and flexible chair-like conformation are key attributes that facilitate penetration across the BBB, a critical hurdle for any CNS-targeted therapeutic.[1][3]

-

Metabolic Stability: The morpholine ring is generally robust and less susceptible to metabolic degradation compared to other amine-containing structures, potentially leading to a longer duration of action.[2]

-

Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, anchoring the molecule to its biological target.[1][7]

Historically, the phenylmorpholine scaffold gained prominence with phenmetrazine (Preludin), an anorectic and psychostimulant introduced in the 1950s.[8][9] Phenmetrazine functions primarily as a releasing agent for norepinephrine and dopamine.[8] Its clinical success and subsequent diversion for non-medical use highlighted the potent CNS activity of this chemical class, paving the way for the investigation of analogs like 3-(4-methoxyphenyl)morpholine.

Chemical Profile of this compound

Synthesis and Characterization

The synthesis of this compound is achievable through established organic chemistry routes. A common divergent synthetic method involves a cyclization reaction, followed by reduction and acidification.[[“]]

A plausible synthetic route starts from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine. The reaction proceeds via cyclization in a non-proton polar solvent, followed by a reduction step and subsequent acidification with hydrochloric acid to yield the final hydrochloride salt.[[“]] The structure of the target compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[[“]]

Physicochemical Properties and Rationale for Hydrochloride Salt

The selection of a salt form is a critical step in drug development. For amine-containing compounds like 3-(4-methoxyphenyl)morpholine, the hydrochloride salt is frequently chosen to improve stability, crystallinity, and aqueous solubility, which are essential for reliable handling in research and for formulation into dosage forms.[11]

| Property | Value (Predicted/Typical) | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [12] |

| Molecular Weight | 229.70 g/mol | [12] |

| XlogP (Predicted) | 0.9 | [13] |

| pKa (Predicted) | 4.77 ± 0.40 | [14] |

| Appearance | White to off-white solid | Generic |

Pharmacological Profile and Mechanism of Action (MOA)

Based on its structural similarity to phenmetrazine and other phenylmorpholine derivatives, the primary mechanism of action for 3-(4-methoxyphenyl)morpholine is hypothesized to be the modulation of monoamine neurotransmitter systems.[4][9] The principal targets are the transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[15][16] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, enhancing downstream signaling.

Putative Mechanism: Monoamine Reuptake Inhibition

The central hypothesis is that 3-(4-methoxyphenyl)morpholine acts as a competitive inhibitor at monoamine transporters. By binding to these transporter proteins on the presynaptic membrane, it blocks the reuptake of dopamine, norepinephrine, and/or serotonin, thereby prolonging their action in the synapse. The specific affinity for DAT, NET, and SERT determines its pharmacological profile as a potential stimulant, antidepressant, or agent for ADHD.[16]

The diagram below illustrates this proposed mechanism at a monoaminergic synapse.

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Preclinical Evaluation in CNS Models

Following in vitro characterization, the compound must be evaluated in vivo to assess its CNS effects and pharmacokinetic profile.

In Vivo Behavioral Assays

Animal models are essential to characterize the psychostimulant, antidepressant, or anxiolytic potential of a new chemical entity. [17]

-

Locomotor Activity Test: This is a primary screening method for CNS stimulants. [18][19]Animals (typically mice or rats) are placed in an "open field" or an actophotometer, and their movement is tracked automatically. [18]CNS stimulants like amphetamine significantly increase locomotor activity, and a similar effect would be expected from a potent DAT/NET inhibitor. [20]* Forced Swim Test (FST) & Tail Suspension Test (TST): These models are used to screen for antidepressant activity. [21]A compound that reduces the duration of immobility in these tests is considered to have potential antidepressant effects, often linked to SERT and/or NET inhibition. [21]* Drug Discrimination Studies: This sophisticated behavioral paradigm determines if a novel compound produces subjective effects similar to a known drug. For instance, rats can be trained to recognize the effects of cocaine or amphetamine. If the animals generalize this response to 3-(4-methoxyphenyl)morpholine, it suggests a similar, stimulant-like MOA.

Potential for Off-Target Activity Screening

A comprehensive understanding of a CNS drug candidate requires screening for potential off-target activities to preemptively identify liabilities. This includes:

-

Receptor Binding Panels: Assessing binding affinity at a wide range of CNS receptors (e.g., serotonergic, adrenergic, histaminergic receptors) is crucial. Some aryl-morpholine analogs have shown affinity for NMDA receptors, which could lead to dissociative effects. [22]* Monoamine Oxidase (MAO) Inhibition Assay: It is important to determine if the compound inhibits MAO-A or MAO-B, enzymes that metabolize monoamine neurotransmitters. [23][24]Inhibition of MAO could potentiate the effects of reuptake blockade but also carries risks of drug-drug and drug-food interactions. [23]A fluorometric or chemiluminescent assay using recombinant human MAO-A and MAO-B is a standard method for this evaluation. [25][26]

Discussion: Therapeutic Potential and Future Directions

This compound belongs to a chemical class with proven CNS activity. [4]Its therapeutic potential is directly linked to its selectivity profile across the monoamine transporters.

-

High DAT/NET Potency: A compound with high potency for DAT and NET, and lower potency for SERT, would be a strong candidate for treating ADHD or narcolepsy . [4][16]This profile would be analogous to methylphenidate.

-

Balanced NET/SERT Potency: A dual NET and SERT inhibitor could be a promising antidepressant , similar to venlafaxine or duloxetine.

-

High DAT Potency: A selective DAT inhibitor could have applications in treating conditions characterized by dopamine deficiency, though it would also carry a higher risk of abuse liability. [27] Future research should focus on:

-

Complete In Vitro Profiling: Obtaining precise IC₅₀ or Ki values for hDAT, hNET, and hSERT to establish the compound's potency and selectivity.

-

Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier in vivo.

-

Lead Optimization: If the initial profile is promising but suboptimal, medicinal chemistry efforts can be directed at modifying the structure to fine-tune selectivity and improve pharmacokinetic properties. For example, altering the substitution on the phenyl ring can significantly impact transporter affinity. [28]

Conclusion

This compound is a compelling scaffold for CNS drug discovery, rooted in the well-established pharmacology of the phenylmorpholine class. Its potential as a monoamine reuptake inhibitor makes it a valuable tool for developing novel therapeutics for a range of psychiatric and neurological disorders. A rigorous and systematic evaluation, beginning with detailed in vitro transporter assays and progressing to in vivo behavioral and pharmacokinetic models, is the essential pathway to unlocking its full therapeutic potential.

References

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays. BenchChem.

- Tzara, A., et al. (2020).

- Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).